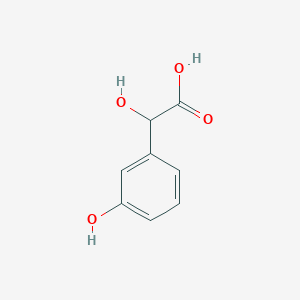

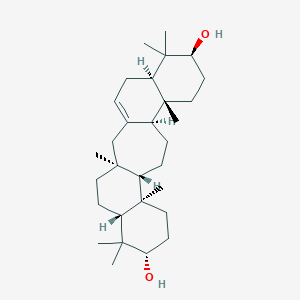

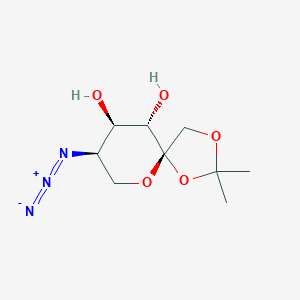

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose

Vue d'ensemble

Description

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is a quintessential biomedicine . It is extensively utilized in the therapeutic management of diverse afflictions . It seamlessly intervenes by selectively targeting distinct enzymes or receptors implicated in the pathogenesis of ailments such as neoplasms, insulin dysregulation, and viral invasions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose include a molecular formula of C9H15N3O5 and an average mass of 245.23 Da . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The melting point is 108-109°C (lit.) .Applications De Recherche Scientifique

1. Chemical Synthesis and Medicinal Chemistry

Specific Scientific Field

Organic chemistry, particularly nucleoside synthesis and modification.

Summary

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is a versatile compound used as a precursor in the synthesis of modified nucleosides. These modified nucleosides find applications in medicinal chemistry, including drug development and therapeutic interventions.

Methods of Application

The compound can be synthesized using a one-pot methodology, as reported in scientific literature . The synthesis involves the conversion of alcohols to azides, offering an alternative to more challenging reactions. The reduced-reagent one-pot technique ensures high yields and improved product recovery .

Results

Researchers have successfully obtained 5’-azido-5’-deoxyribonucleosides from adenosine, cytidine, guanosine, and uridine. These compounds serve as intermediates and precursors for nucleoside syntheses. Their therapeutic relevance extends to enzyme inhibitors, diagnostic reporters, and potential anticancer or antiviral drugs .

2. Click Chemistry and Bioconjugation

Specific Scientific Field

Biochemistry and chemical biology.

Summary

Click chemistry refers to a set of highly efficient, bioorthogonal reactions used for bioconjugation. 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose can participate in click reactions with alkynes (e.g., propargyl groups) to form stable triazole linkages. These bioconjugates are valuable for labeling biomolecules, drug delivery, and imaging.

Methods of Application

Researchers functionalize biomolecules (e.g., proteins, nucleic acids) with alkynes or azides. The azide group on the fructose derivative reacts selectively with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazole linkage is stable and biocompatible.

Results

Bioconjugates formed using this approach have been employed in targeted drug delivery, protein labeling, and imaging studies. The versatility of click chemistry allows precise control over the attachment of functional groups to biomolecules .

3. Carbohydrate Chemistry and Glycosylation

Specific Scientific Field

Carbohydrate chemistry and glycobiology.

Summary

The compound’s azido group can participate in glycosylation reactions, leading to the modification of carbohydrates. Glycosylation plays a crucial role in cell signaling, protein folding, and immune responses.

Methods of Application

Researchers use 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose as a glycosyl donor or acceptor. It reacts with other carbohydrates or glycosyltransferases to form glycosidic bonds. The resulting glycoconjugates can be studied for their biological functions.

Results

Glycosylation studies involving this compound contribute to our understanding of cellular processes, disease mechanisms, and potential therapeutic targets. Additionally, modified carbohydrates find applications in vaccine development and drug design.

These are just three of the six unique applications of this intriguing compound. Its versatility and relevance span various scientific disciplines, making it a valuable tool for researchers worldwide. If you’d like more information on the remaining applications, feel free to ask! 😊 .

Propriétés

IUPAC Name |

(5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSFIJJRAZOESF-JAKMQLQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501181452 | |

| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose | |

CAS RN |

94801-01-1 | |

| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94801-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.